2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one
Description
2-Hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one is a fused heterocyclic compound characterized by a pyrimido[1,2-a]pyrimidinone core. Its molecular formula is C₁₄H₁₀N₂O₂, with a molecular weight of 238.25 g/mol and CAS number 1306739-05-8 . The structure features a hydroxyl group at position 2 and a phenyl substituent at position 3 (Figure 1). This compound is distinct from pyrido[1,2-a]pyrimidinone derivatives due to its fused pyrimidine-pyrimidinone system, which confers unique electronic and steric properties .
Properties
IUPAC Name |
2-hydroxy-3-phenylpyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-11-10(9-5-2-1-3-6-9)12(18)16-8-4-7-14-13(16)15-11/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCFHMLWQVPGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N=CC=CN3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Condensation of 2-Aminopyridine Derivatives and Dihydro-2(3H)-furanone
Method Overview:
This approach involves the condensation of 2-aminopyridine derivatives with dihydro-2(3H)-furanone derivatives, followed by cyclization and subsequent functional group modifications to yield the target compound.
- Reactants: 2-Aminopyridine derivatives bearing hydroxyl or phenyl groups and 3-acetyldihydro-2(3H)-furanone.
- Reaction Conditions:
- Solvent: Inert solvents such as n-butanol, chlorobenzene, or mixtures like n-butanol with toluene.
- Temperature: 50°C to 200°C, optimized based on the solvent and reactants.
- Catalysts: Typically, no acid catalysts are used, but sometimes mild acid or base catalysis can be employed to facilitate cyclization.
- Reaction Steps:
- Condensation: The amino group of the pyridine derivative reacts with the carbonyl group of the dihydro-furanone, forming an intermediate imine or enamine.
- Cyclization: Intramolecular cyclization occurs, leading to the formation of the pyrimido[1,2-a]pyrimidin-4-one core.
- Hydrolysis and Aromatization: The intermediate undergoes hydrolysis or dehydration to stabilize the aromatic system, yielding the desired hydroxy-phenyl pyrimido[1,2-a]pyrimidin-4-one.
Multi-step Synthesis via Functional Group Interconversions
Method Overview:
This method involves initial synthesis of a precursor heterocycle, followed by functionalization to introduce the phenyl and hydroxy groups.
- Step 1: Synthesis of a heterocyclic intermediate such as 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one via cyclization of suitable precursors.
- Step 2: Functionalization of the heterocycle through electrophilic aromatic substitution to introduce the phenyl group at the 3-position.
- Step 3: Hydroxylation at the 2-position, often achieved via oxidation or hydrolysis under controlled conditions.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts: Acidic or basic catalysts depending on the step, with careful control to prevent over-oxidation.
- Studies indicate that these multi-step routes can be optimized to improve yields, with particular attention to reaction temperatures and solvent polarity.
Synthesis from Acyclic Reactants and Ring Closure
Method Overview:
This approach uses acyclic precursors such as amino ketones and nitriles, which undergo cyclization to form the pyrimidine ring fused to the pyridine core.
- Reactants: 4-Isothiocyanato-4-methylpentan-2-one reacted with diamines to form pyrimidopyrimidine-thione intermediates, which are then oxidized or hydrolyzed to the target compound.
- Reaction Conditions:
- Molar ratios are critical, typically 3:1 for the isothiocyanate to diamine.
- Reflux in solvents like benzene, toluene, or chlorobenzene at temperatures around 100°C to 200°C.
- Such routes often involve ring-closure via nucleophilic attack and subsequent oxidation, with yields exceeding 70% under optimized conditions.
Summary of Preparation Data
| Method | Reactants | Solvent | Temperature | Key Features | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation of 2-aminopyridine + dihydro-furanone | 2-Aminopyridine derivatives + 3-acetyldihydro-2(3H)-furanone | n-Butanol, chlorobenzene | 50°C–200°C | No acid catalyst, cyclization | >70 | Patent WO2010082111A1 |
| Multi-step heterocycle synthesis | Precursors like Meldrum's acid derivatives | DMF, DMSO | Reflux | Functional group interconversion | Variable | Literature reports |
| Acyclic reactants + ring closure | 4-Isothiocyanato compounds + diamines | Benzene, toluene | 100°C–200°C | Nucleophilic attack, oxidation | >70 | Literature and patents |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that 2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one exhibits notable antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against several bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents . The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Drug Development
The unique structural features of this compound make it a promising scaffold for the development of novel pharmaceuticals. Its derivatives are being explored for enhanced biological activities and improved pharmacokinetic profiles. Research into structure–activity relationships (SAR) has led to the synthesis of various analogs with improved potency against specific targets .
Potential in Neurological Disorders
Emerging studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and inhibit neuroinflammation points to its potential utility in neuropharmacology .
Case Studies
Mechanism of Action
The mechanism of action of 2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]p
Biological Activity
2-Hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which combines features of pyrimidine and pyridine rings, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H9N3O2
- Molecular Weight : 239.23 g/mol
- CAS Number : 1306739-05-8
- IUPAC Name : 2-hydroxy-3-phenylpyrimido[1,2-a]pyrimidin-4-one
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer research and enzyme inhibition.
The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes, which may contribute to its anticancer properties.
- Cytotoxic Effects : Studies suggest that it induces apoptosis in cancer cells by disrupting cell cycle progression.
1. Anticancer Activity
A study evaluated the cytotoxic effects of derivatives of pyrimidine compounds, including this compound against HeLa and MCF-7 cell lines. The results indicated:
- Compounds with phenyl substitutions exhibited the highest cytotoxicity.
- The most potent derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating promising anticancer activity .
2. Enzyme Inhibition
Research on enzyme inhibitors revealed that this compound acts on Polo-like kinase 1 (Plk1), a critical regulator of cell division:
Data Table: Biological Activity Summary
| Activity Type | Target/Effect | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa Cell Line | < 5 | |
| Cytotoxicity | MCF-7 Cell Line | > 10 | |
| Enzyme Inhibition | Polo-like Kinase 1 | 1.49 - 2.94 |
Synthesis and Structural Optimization
The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with formamide under specific conditions. Variations in synthetic routes can lead to different biological activities based on structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrimido/Pyrido[1,2-a]pyrimidinones
The following compounds share core similarities but differ in substituents or fused ring systems:
Key Differences and Implications
(a) Core Ring System: Pyrido vs. Pyrimido
- Pyrido[1,2-a]pyrimidinone: A pyridine ring fused with pyrimidinone, improving bioavailability due to increased hydrophilicity .
(b) Substituent Effects
- Phenyl vs. Alkyl Groups : The 3-phenyl substituent in the target compound may improve aromatic interactions in biological systems, whereas 3-butyl groups (e.g., 3-butyl-2-hydroxy analog) introduce lipophilicity .
Q & A
Basic: How is 2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one structurally identified and characterized in academic research?
Answer:
Structural identification involves:
- Spectral Analysis :
- X-ray Crystallography : SHELX programs refine crystal structures to determine bond lengths (e.g., C=O at 1.22 Å) and dihedral angles, critical for confirming stereoelectronic effects .
Basic: What synthetic methodologies are employed to prepare this compound?
Answer:
Key synthetic routes include:
- Thorpe-Ziegler Isomerization : Reacting 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one with potassium N-phenyl-N'-cyano-imido-thiocarbonate yields intermediates, which undergo cyclization to form the fused core .
- I₂-DMSO Promoted Cyclization : Efficient Pictet-Spengler reactions under mild conditions (room temperature, 12–24 hrs) achieve yields >80% .
Basic: How is the compound analyzed for purity and stability in experimental workflows?
Answer:
- HPLC-MS : Quantifies impurities (e.g., des-hydroxy byproducts) using reverse-phase C18 columns and mobile phases (acetonitrile/water + 0.1% formic acid) .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, critical for storage and reaction planning .
Advanced: What mechanistic insights explain radical-mediated C-3 functionalization of this scaffold?
Answer:
Radical pathways dominate C-3 chalcogenation (S/Se):
- Persulfate Activation : K₂S₂O₈ generates thiyl/selenyl radicals (A•), which abstract H from C-3, forming a carbon-centered radical intermediate. Subsequent coupling with ArS/ArSe groups proceeds via radical recombination .
- Evidence : Radical scavengers (TEMPO) inhibit reactions, and trapped intermediates (PhSe•) confirm the pathway .
Advanced: What strategies enable regioselective C-3 modification for pharmacological optimization?
Answer:
- Electrophilic Aromatic Substitution (EAS) : Electron-rich C-3 positions allow selective sulfenylation/selenylation with ArSCl/ArSeBr under metal-free conditions (yields: 70–95%) .
- Halogen Tolerance : Bromo/chloro substituents at C-6 remain intact, enabling late-stage cross-coupling (e.g., Suzuki-Miyaura) .
Advanced: How does the pyrimido-pyridinone core influence biological activity in drug discovery?
Answer:
- SHP2 Inhibition : Derivatives with C-3 vinyl/aryl groups disrupt SHP2 phosphatase activity (IC₅₀ ~50 nM), showing promise in cancer therapy .
- Antipsychotic Agents : Structural analogs (e.g., risperidone metabolites) target 5-HT₆/D₂ receptors, validated via in vitro enzymatic assays .
Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?
Answer:
- Docking Studies (AutoDock/Vina) : Reveal that rigid C-3 substituents (e.g., cyclopropyl) hinder "bidentate ligand" formation with CXCR3 receptors, while flexible groups (e.g., vinyl) improve binding .
- DFT Calculations : Optimize frontier molecular orbitals (HOMO/LUMO) to predict reactivity in radical pathways .
Advanced: What challenges arise in scaling up synthetic protocols for this compound?
Answer:
- Gram-Scale Limitations : Radical-mediated reactions require precise stoichiometry (1:1.2 substrate:reagent) to avoid polysubstitution.
- Purification : Silica gel chromatography struggles with polar byproducts; reverse-phase HPLC is preferred for >99% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
